(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol
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Overview
Description
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol: is an organic compound that belongs to the class of fluorinated alcohols This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4-fluorobenzaldehyde.
Grignard Reaction: The precursor undergoes a Grignard reaction with trifluoromethyl magnesium bromide to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various fluorinated hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl hydrocarbons.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its unique structure.
Biochemical Probes: It can be used as a probe to study biochemical pathways involving fluorinated compounds.
Medicine:
Drug Development: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals.
Diagnostic Agents: It can be used in the development of diagnostic agents for medical imaging.
Industry:
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Agriculture: It can be used in the synthesis of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism by which (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance binding affinity and specificity, leading to potent biological activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, thereby influencing cellular processes.
Comparison with Similar Compounds
- (1S)-2,2,2-trifluoro-1-(4-chlorophenyl)ethan-1-ol
- (1S)-2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-ol
- (1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-ol
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluoro, chloro, bromo, methyl).
- Chemical Properties: These differences lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can significantly impact the compound’s biological activity, making each compound unique in its applications.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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